N-(3-aminopropyl)furan-2-carboxamide hydrochloride
Description
BenchChem offers high-quality N-(3-aminopropyl)furan-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)furan-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRGEOMCBADCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-aminopropyl)furan-2-carboxamide Hydrochloride: A Technical Guide for Drug Discovery and Development
This in-depth technical guide provides a comprehensive overview of N-(3-aminopropyl)furan-2-carboxamide hydrochloride (CAS Number: 1185299-10-8), a heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and potential biological applications, with a particular focus on its promising role as an antimicrobial agent.
Introduction: The Furan-2-Carboxamide Scaffold in Medicinal Chemistry
The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. This structural motif offers a unique combination of features: the furan ring, a five-membered aromatic heterocycle, provides a platform for diverse substitutions, while the carboxamide linkage offers opportunities for hydrogen bonding interactions with biological targets. The inherent stability of the furan-2-carboxamide core makes it an attractive alternative to more labile structures in drug design.
N-(3-aminopropyl)furan-2-carboxamide hydrochloride distinguishes itself by incorporating a flexible aminopropyl side chain. This feature introduces a primary amine group, which can be protonated at physiological pH, potentially enhancing solubility and enabling ionic interactions with biological macromolecules. This guide will delve into the specific attributes of this compound and its potential to address unmet needs in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of N-(3-aminopropyl)furan-2-carboxamide hydrochloride.
| Property | Value | Source |
| CAS Number | 1185299-10-8 | |
| Molecular Formula | C₈H₁₃ClN₂O₂ | |
| Molecular Weight | 204.65 g/mol | Calculated |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, room temperature | |
| Purity | Typically ≥95% | |
| InChI Key | CHRGEOMCBADCPJ-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of N-(3-aminopropyl)furan-2-carboxamide hydrochloride can be approached through a logical and well-established synthetic route. The following sections detail a representative synthetic pathway and the analytical techniques crucial for its characterization.
Synthetic Pathway
The synthesis of the target compound involves two main steps: the amidation of furan-2-carboxylic acid with a protected diamine, followed by deprotection and conversion to the hydrochloride salt.
Caption: Synthetic pathway for N-(3-aminopropyl)furan-2-carboxamide hydrochloride.
Detailed Experimental Protocol
-
Activation of Furan-2-carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 1,1'-carbonyldiimidazole (CDI) (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours until the evolution of CO₂ ceases. The rationale for using CDI is its ability to form a highly reactive acylimidazolide intermediate, which readily undergoes nucleophilic attack by the amine, and the byproducts (imidazole and CO₂) are easily removed.
-
Amidation: N-Boc-1,3-diaminopropane (1.05 eq) is added to the activated carboxylic acid solution. The reaction is stirred at room temperature overnight. The Boc protecting group is essential to prevent the undesired formation of a bis-amide by-product.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the protected intermediate.
-
Deprotection: The purified tert-butyl (3-(furan-2-carboxamido)propyl)carbamate is dissolved in a minimal amount of dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 2-4 hours. TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Salt Formation: The reaction mixture is concentrated under reduced pressure to remove the excess TFA. The resulting residue (the free base) is dissolved in a minimal amount of anhydrous methanol or ethanol. A solution of hydrochloric acid in anhydrous diethyl ether or dioxane (1.1 eq) is added dropwise with stirring.
-
Isolation: The resulting precipitate, N-(3-aminopropyl)furan-2-carboxamide hydrochloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Troubleshooting & Optimization
Technical Support Center: Scaling Up N-(3-aminopropyl)furan-2-carboxamide hydrochloride Synthesis
Document ID: TSC-APFC-2026-01
Introduction: Purpose of This Guide
This technical guide is intended for researchers, chemists, and process development professionals involved in the synthesis of N-(3-aminopropyl)furan-2-carboxamide hydrochloride. As projects move from bench-scale discovery to larger-scale production, new challenges invariably arise. Standard operating procedures that are effective for milligram or gram-scale synthesis often require significant modification to ensure safety, efficiency, purity, and reproducibility at the kilogram scale.
The core of this synthesis is a standard amide bond formation between furan-2-carboxylic acid and 1,3-diaminopropane, followed by salt formation. However, the bifunctional nature of the diamine and the exothermic character of the reaction present specific, predictable challenges during scale-up. This document provides a framework for troubleshooting common issues and answers frequently asked questions, grounding our advice in established chemical principles and practical field experience.
Core Synthetic Workflow & Critical Control Points
The synthesis can be logically divided into three main stages: Carboxylic Acid Activation, Amide Coupling, and Product Isolation/Purification. Each stage has critical parameters that must be carefully controlled, especially during scale-up.
Caption: Workflow for the synthesis of N-(3-aminopropyl)furan-2-carboxamide HCl.
Detailed Experimental Protocol (Baseline Lab-Scale)
This protocol serves as a reference for the troubleshooting guide.
Step 1: Formation of Furan-2-carbonyl chloride
-
To a stirred solution of furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.[1]
-
Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases.
-
Monitor reaction completion by quenching a small aliquot with methanol and analyzing for methyl furan-2-carboxylate formation by TLC or GC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude furan-2-carbonyl chloride as an oil. Use this directly in the next step.
Step 2: Amide Coupling
-
Dissolve 1,3-diaminopropane (3.0-5.0 eq) in a suitable aprotic solvent like DCM or THF (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude furan-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred diamine solution, ensuring the internal temperature does not exceed 10 °C. This reaction is highly exothermic.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the acid chloride.
Step 3: Workup and Hydrochloride Salt Formation
-
Quench the reaction mixture by slowly adding water.
-
Separate the organic layer. Wash with water, then a dilute base (e.g., 1 M NaOH) to remove unreacted furan-2-carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Dissolve the crude free base in a suitable solvent for crystallization (e.g., ethyl acetate or isopropanol).
-
Add a solution of HCl in isopropanol or diethyl ether (1.1 eq) dropwise while stirring.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.
-
Filter the solid product, wash with cold solvent, and dry under vacuum to yield N-(3-aminopropyl)furan-2-carboxamide hydrochloride.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Yield of Amide | 1. Incomplete Acid Chloride Formation: Residual starting acid remains. | Action: Ensure thionyl chloride is fresh and used in sufficient excess (1.2-1.5 eq). Increase reflux time. Rationale: Furan-2-carboxylic acid is a solid; ensure it is fully dissolved before adding SOCl₂ to maximize surface area for reaction. Confirm activation by quenching an aliquot with an alcohol and checking for ester formation via TLC/GC. |
| 2. Hydrolysis of Acid Chloride: Moisture contamination. | Action: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Argon). Rationale: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid, which is unreactive under these coupling conditions. | |
| 3. Degradation of Furan Ring: Harsh acidic conditions. | Action: Avoid unnecessarily long reaction times or high temperatures during the acid chloride formation. Rationale: The furan ring can be sensitive to strong acids and high heat, potentially leading to polymerization or ring-opening side reactions. | |
| Product is Impure; Significant Side-Product Formation | 1. Di-acylation of Diamine: N,N'-(propane-1,3-diyl)bis(furan-2-carboxamide) is formed. | Action: Use a significant excess of 1,3-diaminopropane (3-5 equivalents). Add the acid chloride solution slowly to the diamine solution (inverse addition). Maintain a low temperature (0-10 °C) during addition. Rationale: Using a large excess of the diamine ensures that an acyl chloride molecule is statistically more likely to encounter a previously unreacted diamine, minimizing the formation of the double-acylated product. Slow, cold addition keeps the localized concentration of the acyl chloride low. |
| 2. Unreacted Starting Material: Furan-2-carboxylic acid present in final product. | Action: Implement a base wash (e.g., 1 M NaOH or saturated NaHCO₃) during the aqueous workup. Rationale: The carboxylic acid is acidic and will be deprotonated by the base, partitioning it into the aqueous layer as its carboxylate salt, while the desired amine product remains in the organic layer.[3] | |
| Poor Crystallization or Oily Product After HCl Addition | 1. Residual Solvent: Presence of a solvent that inhibits crystallization (e.g., DCM, THF). | Action: After the workup, ensure the free base is concentrated to a thick oil or solid, removing all volatile solvents. Perform a solvent swap to a more suitable crystallization solvent like isopropanol (IPA), ethyl acetate (EtOAc), or ethanol. Rationale: The choice of solvent is critical for obtaining a crystalline solid. Solvents like DCM can keep the hydrochloride salt solubilized, preventing precipitation. |
| 2. Impurities Inhibiting Crystal Lattice Formation: Presence of di-acylated product or other side products. | Action: Purify the crude free base by column chromatography before salt formation. Alternatively, attempt a re-crystallization of the crude hydrochloride salt from a suitable solvent system (e.g., Methanol/Ethyl Acetate). Rationale: Impurities disrupt the ordered packing required for a crystal lattice. Purification of the neutral intermediate is often easier than purifying the salt. | |
| Reaction Exotherm is Uncontrollable During Scale-Up | 1. Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up.[2] | Action: Ensure the reactor has adequate cooling capacity. Slow down the addition rate of the acyl chloride significantly. Dilute the acyl chloride solution to increase the addition volume and time. Rationale: Heat generated is proportional to volume, while heat removal is proportional to surface area. On a large scale, heat cannot be dissipated as quickly, leading to a rapid temperature increase.[4] Controlled addition is the primary method for managing the reaction rate and thus the rate of heat generation.[2] |
| 2. Reagent Accumulation: Addition rate is faster than the reaction rate at a low temperature. | Action: Ensure the reaction temperature is not too low (e.g., below 0 °C), which might slow the reaction excessively and allow the unreacted acyl chloride to build up. Rationale: If the reagents accumulate and the reaction suddenly initiates (e.g., due to a local hot spot), a dangerous, uncontrolled exotherm can occur. The goal is to have the reaction proceed as the reagent is added.[2] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different coupling agent instead of forming the acid chloride?
A1: Yes, standard peptide coupling reagents can be used and may be preferable for smaller scales or when milder conditions are required. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are effective.[5] However, for large-scale synthesis, the acid chloride route is often more cost-effective as it avoids expensive reagents and generates fewer by-products that require removal. The primary by-products from the SOCl₂ route are HCl and SO₂, which are easily removed gases.
Q2: Why use such a large excess of 1,3-diaminopropane? How do I remove it?
A2: A large excess is crucial to statistically favor the formation of the mono-acylated product over the di-acylated side product. Since both primary amine groups on 1,3-diaminopropane are reactive, a high concentration of the diamine ensures the activated furan-2-carbonyl chloride is more likely to react with an unused diamine molecule. The excess, unreacted 1,3-diaminopropane is a polar, basic compound that can be effectively removed during the aqueous workup. It can be extracted from the organic phase by washing with a dilute acid solution (e.g., 1 M HCl), which protonates the diamine and renders it water-soluble. Alternatively, washing with a copper sulfate solution can complex the diamine and pull it into the aqueous layer.[6]
Q3: My final product has a brownish tint. What is the cause and how can I fix it?
A3: A brownish tint often suggests the presence of minor polymeric impurities, potentially arising from some degradation of the furan ring, especially if exposed to strong acid and heat for prolonged periods. To mitigate this, ensure the acid chloride formation step is not heated longer than necessary. To remove the color, you can perform a charcoal treatment on the solution of the free base before the final salt formation and crystallization, or re-crystallize the final hydrochloride salt from a suitable solvent like ethanol.
Q4: What are the most critical safety considerations for scaling up this process?
A4: The two primary safety concerns are:
-
Handling of Thionyl Chloride: It is corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction releases HCl and SO₂ gas, which must be scrubbed through a base trap.
-
Exotherm Control: The amide coupling reaction is significantly exothermic. As discussed in the troubleshooting guide, the decreasing surface-area-to-volume ratio on scale-up makes heat removal less efficient.[2][7] A runaway reaction is a serious risk. Always conduct a thorough process safety review and consider calorimetry studies (e.g., Reaction Calorimetry - RC1) to understand the heat of reaction and ensure your cooling systems are adequate before attempting a large-scale run.
Summary of Key Parameters
| Parameter | Lab Scale (1-10 g) | Pilot / Scale-Up (>1 kg) | Rationale |
| Solvent (Activation) | Anhydrous DCM, Toluene | Toluene | Higher boiling point allows for more efficient reaction and removal of HCl/SO₂. |
| 1,3-Diaminopropane (eq) | 3.0 eq | 4.0 - 5.0 eq | Further minimizes di-acylation impurity which is harder to remove at scale. |
| Addition Temp (Coupling) | 0 - 5 °C | 5 - 10 °C | Avoids being too cold, which can lead to reagent accumulation and delayed exotherm.[2] |
| Addition Time (Coupling) | 10-20 minutes | 1-3 hours (rate-controlled) | Critical for managing the exotherm by matching reaction rate with heat removal capacity.[4] |
| Workup | Separatory Funnel | Reactor with bottom outlet | Standard change in equipment for handling larger volumes. |
| Purification | Optional Chromatography | Crystallization / Re-crystallization | Chromatography is generally not feasible or cost-effective for large quantities.[8] |
| Safety Monitoring | Visual, internal thermometer | Automated temperature probes, pressure monitoring, emergency quench plan | Enhanced control and safety systems are mandatory for managing the risks of large-scale exothermic reactions. |
References
- Royal Society of Chemistry. (n.d.).
- Valente, C., et al. (2020).
- Journal of the Chemical Society C. (1968). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C.
- Reddit. (2022). amide coupling help. r/Chempros.
- ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
- ResearchGate. (2017).
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- RSC Publishing. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- ResearchGate. (2019). Safe scale-up with exothermic reactions.
- MDPI. (2023).
- Google Patents. (2012). Process for the purification of rufinamide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amarequip.com [amarequip.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
Validation & Comparative
The Furan Nucleus: A Privileged Scaffold in Medicinal Chemistry - A Comparative Analysis of Biological Effects
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure serves as a pharmacophore in a multitude of clinically significant drugs, demonstrating a remarkable breadth of biological activities.[1] This guide offers an in-depth comparative analysis of the biological effects of various furan derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and toxicity profiles. We will explore key therapeutic areas where furan-based compounds have made a significant impact, supported by quantitative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their endeavors.
The Spectrum of Pharmacological Activities: A Comparative Overview
Furan derivatives exhibit a wide array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and cardiovascular activities. The biological action is profoundly influenced by the nature and position of substituents on the furan ring, a classic illustration of structure-activity relationships.[1]
Antibacterial Activity: The Case of Nitrofurans
Nitrofurans, characterized by a nitro group at the 5-position of the furan ring, are potent antibacterial agents. Nitrofurantoin, a prominent member of this class, is a first-line treatment for urinary tract infections.[2]
Mechanism of Action: The antibacterial efficacy of nitrofurans hinges on the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are non-specific in their targets, leading to widespread cellular damage. These intermediates can disrupt ribosomal proteins, thereby inhibiting protein synthesis, and cause damage to bacterial DNA.[3] This multi-targeted approach is believed to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a furan derivative against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Furan derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the furan derivative in the 96-well plate containing MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[4]
Comparative Antibacterial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different nitrofuran derivatives against common uropathogens.
| Derivative | Organism | MIC Range (mg/L) | Reference |
| Furazidin | Enterobacteriaceae | 4 - 64 | [5] |
| Furazidin | Gram-positive cocci | 2 - 4 | [5] |
| Nitrofurantoin | Enterobacteriaceae | 16 - 64 | [5] |
| Nitrofurantoin | Gram-positive cocci | 8 - 64 | [5] |
Anticancer Activity: Targeting Key Signaling Pathways
The furan scaffold is a key component in a variety of anticancer agents. Benzofuran derivatives, in particular, have shown promise by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6]
Mechanism of Action: Several furan derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth and survival. For instance, certain benzo[b]furan derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often aberrantly activated in cancer.[7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Comparative Cytotoxicity:
The table below presents the half-maximal inhibitory concentration (IC50) values of various furan derivatives against different cancer cell lines.
| Furan Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [8] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [8] |
| Furan-fused chalcone 6a | HL60 (Leukemia) | 20.9 | [9] |
| Furan-fused chalcone 6s | HL60 (Leukemia) | 70.8 | [9] |
| Furo[2,3-d]pyrimidine 7b | PC3 (Prostate) | 14.5 | [10] |
| Furo[2,3-d]pyrimidine 7b | HT-29 (Colon) | 8.51 | [10] |
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Furan derivatives have demonstrated significant anti-inflammatory properties, often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[11]
Mechanism of Action: The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate key inflammatory pathways. Some natural furan derivatives have been shown to exert their effects by modifying signaling pathways such as MAPK and PPAR-γ.[12] Furthermore, some psoralen derivatives, which contain a furan ring, can inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Procedure:
-
Animal Dosing: Administer the furan derivative or a control vehicle to rats.
-
Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Analysis: The anti-inflammatory effect is determined by the reduction in paw edema in the treated group compared to the control group.
Comparative Analysis of Clinically Relevant Furan-Containing Drugs
Several furan-containing drugs are widely used in clinical practice. A comparative analysis of their mechanisms and side effects provides valuable insights for drug development.
Ranitidine vs. Cimetidine: A Tale of Two H2-Receptor Antagonists
Both ranitidine and cimetidine are histamine H2-receptor antagonists used to decrease stomach acid production. However, ranitidine, which incorporates a furan ring, exhibits a different pharmacological profile compared to the imidazole-containing cimetidine.[14] Ranitidine is more potent than cimetidine and has a more prolonged clinical response.[15] A key advantage of ranitidine is its lack of significant anti-androgenic effects and its minimal inhibition of the hepatic microsomal enzyme system, which are notable side effects of cimetidine.[14][16]
Amiodarone: A Multi-Channel Blocker with a Complex Profile
Amiodarone is a potent antiarrhythmic agent containing a benzofuran structure. Its mechanism of action is complex, involving the blockade of multiple ion channels, including potassium, sodium, and calcium channels.[12] It also exhibits non-competitive anti-adrenergic effects.[11] This multifaceted action makes it effective against a wide range of arrhythmias. However, its use is often limited by a significant side effect profile.
Toxicity Profile of Furan and its Derivatives
While furan derivatives have shown immense therapeutic potential, it is crucial to consider their toxicity. Furan itself is classified as a possible human carcinogen, with the liver being a primary target organ for its toxic effects.[17][18] The toxicity of many furan derivatives is mediated by their metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can bind to cellular macromolecules.
Comparative Toxicity Data:
The following table provides a summary of the acute oral toxicity (LD50) for furan in different species.
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Furan | Rat (male) | i.p. | 5.20 | [17] |
| Furan | Mouse | i.p. | 6.94 | [17] |
Structure-Activity Relationship (SAR): The Key to Rational Drug Design
The biological activity of furan derivatives is intricately linked to their chemical structure. Understanding these SARs is fundamental for the rational design of more potent and selective therapeutic agents.[6][19][20]
-
Substitution Pattern: The nature and position of substituents on the furan ring are critical. For instance, in antibacterial nitrofurans, the 5-nitro group is essential for activity.
-
Ring Fusion: Fusing the furan ring with other aromatic systems, such as in benzofurans, can significantly enhance anticancer activity.[6] The relative position of the fused rings can also influence the compound's shape and its interaction with biological targets.[9]
-
Side Chains: The addition of specific side chains can modulate the pharmacological properties. For example, the presence of a CONH group and phenolic or chlorine groups in benzofuran derivatives has been shown to improve their anticancer efficacy.[6]
Conclusion
The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in a diverse range of biologically active molecules underscores its importance as a privileged structure in medicinal chemistry. This comparative guide has highlighted the multifaceted nature of furan derivatives, from their potent antibacterial and anticancer activities to their significant roles in managing cardiovascular and inflammatory conditions. A thorough understanding of their structure-activity relationships, mechanisms of action, and toxicity profiles is paramount for the successful design and development of the next generation of furan-based drugs. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187.
- Asadi, S., Gholami, O., & Ghasemi, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Recent Patents on Anti-Infective Drug Discovery, 15(2), 123-134.
- Al-Warhi, T., El-Gamal, M. I., & Anbar, A. A. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 66, 124-131.
- BenchChem. (2025). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity.
- O'Dowd, B., Kavanagh, K., & Murphy, P. V. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(23), 2115-2131.
-
National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]
- El-Sayed, M. A., Al-Ostoot, F. H., & El-Gamal, M. I. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2329301.
- Abdelgawad, M. A., El-Sayed, M. A., & Al-Ostoot, F. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2567.
- Ogawa, K., Nakajima, N., & Kobayashi, J. (2009). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 29(10), 3989-3995.
-
ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Retrieved from [Link]
- Sestito, S., & Rapposelli, S. (2012). Psoralen derivatives as inhibitors of NF-κB interaction: the critical role of the furan ring. Bioorganic & Medicinal Chemistry Letters, 22(1), 435-438.
- El-Gamal, M. I., Al-Warhi, T., & Anbar, A. A. (2019). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 24(21), 3866.
-
ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
-
Shomu's Biology. (2019, January 19). NF kappa B signaling pathway | Short tricks to learn cell signaling pathway [Video]. YouTube. [Link]
- Roy, K., Kar, S., & Das, R. N. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Molecular Diversity, 15(2), 465-480.
- Adamus-Bialek, W., Bator, P., & Wawszczak, M. (2017). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant. Postepy higieny i medycyny doswiadczalnej, 71, 1111-1118.
-
ResearchGate. (n.d.). Chemistry and Therapeutic Aspect of Furan: A Short Review. Retrieved from [Link]
- Stoyanov, S., & Vasilev, A. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598.
- Ciesielska, A., & Szliszka, E. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(3), 2567.
- Torres, E., & Vásquez-Martínez, Y. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(16), 4987.
- Hayat, F., & Salahuddin, A. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 18(20), 2653-2680.
- Johnson, S. M., & LaRonde-LeBlanc, N. (2018). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2888.
- Li, Y., & Wang, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4283.
- El-Sayed, M. A., & Al-Ostoot, F. H. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1848.
- BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
-
BPCA. (2024, August 7). Lethal Dose 50 (LD50) - everything you need to know. Retrieved from [Link]
- Berardi, R. R. (1983). Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist. Clinical Pharmacy, 2(4), 333-341.
-
IntechOpen. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. Retrieved from [Link]
- Serlin, M. J., Sibeon, R. G., & Breckenridge, A. M. (1981). Cimetidine and ranitidine: Comparison of effects on hepatic drug metabolism. The Lancet, 318(8241), 317-318.
- Wang, Y., & Hill, A. P. (2015). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 25(12), 2569-2572.
- BenchChem. (2025). Comparative Analysis: ML328 and Nitrofuran Amides in Antibacterial Research.
- BenchChem. (2025). Cytotoxicity comparison between 3-(Furan-3-yl)-3-oxopropanenitrile and its derivatives.
- Rezaei, Z., & Zare, E. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
- Gill, S., & Adams, J. V. (2011). Subchronic Oral Toxicity Study of Furan in Fischer-344 Rats. Toxicological Sciences, 124(2), 265-276.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoralen derivatives as inhibitors of NF-κB interaction: the critical role of the furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijabbr.com [ijabbr.com]
- 20. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Primary Reference Standard for N-(3-aminopropyl)furan-2-carboxamide hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the establishment of a primary reference standard for the novel chemical entity N-(3-aminopropyl)furan-2-carboxamide hydrochloride. As this compound is not available from compendial sources like the U.S. Pharmacopeia (USP), a de novo characterization is mandatory.[1][2] The quality and purity of a reference standard are paramount to achieving scientifically valid results in drug development, manufacturing, and quality control.[3][4][5] This document outlines the necessary analytical comparisons and experimental data required to fully characterize the material, ensuring its identity, purity, and stability are unequivocally established.
The approach described herein is grounded in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q6A, which outlines specifications for new drug substances.[6][7][8] We will employ a multi-tiered analytical strategy, focusing on a mass balance approach to assign a purity value.[9][10] This method ensures all components, including the main compound, related impurities, water content, residual solvents, and non-volatile impurities, are accounted for.[4][9][10]
Part 1: Candidate Material Selection and Initial Assessment
The journey to a reference standard begins with the synthesis and selection of a candidate batch. For a new chemical entity, a portion of an early, high-purity batch of the drug substance is typically set aside for this purpose.[2] The selected batch should be of the highest purity achievable, potentially requiring further purification steps beyond the standard manufacturing process.[5]
Initial Assessment Protocol:
-
Source Material: Obtain a batch of N-(3-aminopropyl)furan-2-carboxamide hydrochloride synthesized via a well-documented and controlled process.
-
Preliminary HPLC Analysis: Perform a preliminary High-Performance Liquid Chromatography (HPLC) analysis to get an initial estimate of purity and identify the presence of any major impurities.
-
Documentation Review: Compile all available documentation, including the synthesis pathway and a preliminary Certificate of Analysis (CoA) from the manufacturer.[5] This information is crucial for identifying potential process-related impurities.
Part 2: Structural Elucidation and Identity Confirmation
Before assessing purity, the chemical identity of the candidate material must be unequivocally confirmed. This involves a suite of spectroscopic techniques that, when combined, provide a complete picture of the molecule's structure.[11]
Core Identity Tests:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, NMR provides detailed information about the atomic arrangement within the molecule.[3][12]
-
Mass Spectrometry (MS): MS is used to determine the precise molecular weight and provides fragmentation patterns that help confirm the structure.[3][13]
-
Infrared (IR) Spectroscopy: IR provides a "fingerprint" of the molecule by identifying its functional groups (e.g., C=O of the amide, N-H bonds, furan ring vibrations).[5]
-
Elemental Analysis (CHN): This technique determines the mass fractions of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the molecular formula (C₈H₁₃ClN₂O₂).
The combination of these techniques provides a self-validating system for structural confirmation. For instance, the molecular formula derived from high-resolution MS and elemental analysis must be consistent with the structure proposed from the detailed analysis of 1D and 2D NMR spectra.
Experimental Protocols: Identity Confirmation
1. NMR Spectroscopy Protocol:
-
Instrument: 600 MHz NMR Spectrometer with a cryoprobe.
-
Sample Preparation: Dissolve 10-20 mg of the candidate standard in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Experiments to be Performed:
-
¹H NMR: To identify all proton environments.
-
¹³C NMR: To identify all carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[12]
-
-
Causality: The choice of 2D experiments (COSY, HSQC, HMBC) is essential to unambiguously assign every proton and carbon signal, confirming the connectivity of the aminopropyl chain, the furan ring, and the carboxamide group.
2. Mass Spectrometry Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with Electrospray Ionization (ESI).
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in a suitable solvent like methanol/water.
-
Analysis Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan MS spectrum to determine the accurate mass of the molecular ion. Acquire MS/MS (tandem MS) spectra to study the fragmentation pattern.
-
Causality: ESI is a soft ionization technique suitable for polar molecules like the target compound. High-resolution MS allows for the determination of the elemental composition from the accurate mass, while MS/MS fragmentation helps confirm the connectivity of the different parts of the molecule.[13]
Part 3: Purity Determination and Impurity Profiling
Assigning an accurate purity value is the most critical phase. The mass balance approach is the most comprehensive method, as it independently quantifies different types of impurities.[10][14]
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)
dot
Caption: Workflow for establishing a reference standard.
Comparison of Purity Assessment Techniques
| Parameter | Primary Technique | Alternative/Confirmatory | Rationale for Selection |
| Organic Impurities | HPLC with Diode Array Detector (DAD) | LC-MS, qNMR | HPLC-DAD is the most widely used chromatographic method for purity assessment.[15] LC-MS helps identify unknown impurities.[5] |
| Water Content | Karl Fischer (KF) Titration | Thermogravimetric Analysis (TGA) | KF is specific for water and is the industry standard.[16][17] TGA can indicate water loss but is not specific.[18] |
| Residual Solvents | Headspace Gas Chromatography (GC-MS) | TGA-MS | Headspace GC is the standard method for volatile organic solvents.[19] TGA coupled with MS can also identify evolved solvents.[20] |
| Non-Volatile Impurities | Thermogravimetric Analysis (TGA) / Residue on Ignition | Inductively Coupled Plasma (ICP-MS) | TGA measures the weight of non-volatile residue.[18] ICP-MS is used for specific elemental/inorganic impurities.[19] |
Experimental Protocols: Purity Determination
1. HPLC Method for Organic Impurities:
-
Instrument: HPLC or UPLC system with a Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-programmed gradient from low %B to high %B to elute compounds with a wide range of polarities.
-
Detection: DAD detection at a wavelength appropriate for the furan chromophore (e.g., 254 nm) and monitoring across a range (e.g., 200-400 nm) to detect impurities with different UV spectra.
-
Quantification: Area percent normalization, assuming all related impurities have a similar response factor to the main peak.
-
Causality: A C18 column is a robust choice for small polar molecules. The acidic mobile phase (TFA) ensures good peak shape for the primary amine in the analyte. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are separated and detected.
2. Karl Fischer Titration for Water Content:
-
Instrument: Coulometric or Volumetric Karl Fischer Titrator.
-
Method: A coulometric titrator is preferred for low water content, while a volumetric titrator is suitable for higher levels.[21]
-
Sample Preparation: Accurately weigh a suitable amount of the standard directly into the titration vessel.
-
Causality: Karl Fischer titration is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent, making it a highly specific and accurate method for water determination.[22]
3. Headspace GC-MS for Residual Solvents:
-
Instrument: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer detector.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80-100 °C) to drive volatile solvents into the headspace.
-
GC Separation: Use a suitable capillary column to separate the solvents.
-
MS Identification: The MS detector will confirm the identity of any detected solvents based on their mass spectra.
-
Causality: This method is ideal as it physically separates the volatile solvents from the non-volatile drug substance before injection, preventing contamination of the GC system and providing high sensitivity.[19]
Part 4: Purity Assignment and Stability Assessment
Calculating the Assigned Purity
The final purity is calculated by subtracting the percentages of all impurity classes from 100%.[9] This provides a comprehensive and traceable purity value.
Hypothetical Purity Calculation:
| Analysis | Result | Source |
| Chromatographic Purity (100% - sum of impurities) | 99.85% | HPLC-DAD |
| Water Content | 0.08% | Karl Fischer |
| Residual Solvents | 0.02% | Headspace GC-MS |
| Non-Volatile Impurities (Residue on Ignition) | 0.01% | TGA |
| Assigned Purity (Mass Balance) | 99.74% | Calculated |
dot
Caption: Mass balance approach to purity assignment.
Stability Assessment
Once characterized, the reference standard must be placed on a stability testing program according to ICH Q1A(R2) guidelines to establish a re-test period.[23][24][25]
Stability Protocol Outline:
-
Storage Conditions:
-
Long-Term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
Testing Time Points:
-
Tests to be Performed: At each time point, the material should be tested for appearance, purity (HPLC), and water content (KF).
-
Objective: To provide evidence on how the quality of the reference standard varies over time under the influence of temperature and humidity.[26] This data is used to define appropriate storage conditions and a valid period of use.[15]
Conclusion
Establishing a primary reference standard for a novel compound like N-(3-aminopropyl)furan-2-carboxamide hydrochloride is a rigorous, multi-faceted process. It requires orthogonal analytical techniques to confirm identity and a mass balance approach to accurately determine purity. The comparative data generated from these methods provides a high degree of confidence in the standard's quality. Adherence to established protocols and guidelines, such as those from the ICH, ensures the resulting reference standard is suitable for its intended use in quantitative analysis, calibration, and identification tests throughout the drug development lifecycle.
References
- Analytical Techniques for Reference Standard Characterization. (2025).
- Reference Standard Preparation & Characterization.
- Reference Standard Characterization & Management.
- Analytical Services to Characterize New Chemical Entities. Pacific BioLabs.
- Regulatory Guide On Reference Standard. Scribd.
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
- Mass Balance Method for Purity Assessment of Organic Reference Materials. (2025).
- General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Four Keys to Reference Standard Management. MRIGlobal.
- Reference Standards, Types, Uses, Preparation & Qualific
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- Quality Guidelines. ICH.
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH.
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). NIH.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH.
- General Chapters: <921> WATER DETERMIN
- Mass balance method for purity assay of phthalic acid esters. (2025).
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA).
- Thermogravimetric Analysis (TGA)
- Structure Eludic
- Thermogravimetric Analysis (TGA) Analysis. Impact Analytical.
- Water Determination by Karl Fischer Titr
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
- Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024). NETZSCH Analyzing & Testing.
- ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Gov.uk.
- Structure elucidation of organic compounds. Taylor & Francis.
Sources
- 1. Reference Standard Characterization & Management | Element [element.com]
- 2. mriglobal.org [mriglobal.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. uspbpep.com [uspbpep.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. TGA Analysis - www.impactanalytical.com [impactanalytical.com]
- 19. veeprho.com [veeprho.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. metrohm.com [metrohm.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. database.ich.org [database.ich.org]
- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Comprehensive Safety and Handling Guide for N-(3-aminopropyl)furan-2-carboxamide hydrochloride
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for N-(3-aminopropyl)furan-2-carboxamide hydrochloride, a conservative risk assessment is paramount. The hazard profile is inferred from its constituent chemical moieties: the furan ring, the carboxamide group, and the aminopropyl hydrochloride chain.
-
Furan Moiety: The furan ring is a significant toxicophore. Furan itself is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans[1]. It is also known to cause organ damage through prolonged or repeated exposure[2]. The primary health risks associated with furans include potential carcinogenicity, genetic defects, and irritation to the skin and respiratory tract[2][3].
-
Carboxamide Group: Carboxamide-containing compounds can cause skin and eye irritation[4][5]. Some may also be harmful if swallowed[4].
-
Aminopropyl Hydrochloride Moiety: Hydrochloride salts of amine-containing compounds can be corrosive and cause irritation to the skin, eyes, and respiratory system.[6] Ingestion of hydrochloride salts can be harmful[7].
Based on this analysis, N-(3-aminopropyl)furan-2-carboxamide hydrochloride should be handled as a potentially hazardous substance with particular attention to preventing inhalation, skin contact, and ingestion.
Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[4][7] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5] |
| Carcinogenicity | GHS08 | Danger | H351: Suspected of causing cancer (based on furan moiety).[1][2][3] |
| Specific Target Organ Toxicity | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory when handling N-(3-aminopropyl)furan-2-carboxamide hydrochloride to minimize exposure.[8][9][10]
-
Hand Protection: Double gloving with powder-free nitrile gloves is required.[8][9] The outer glove should be changed immediately upon known or suspected contact with the compound. Gloves should be changed every 30-60 minutes during prolonged handling.[9]
-
Body Protection: A polyethylene-coated, disposable gown with long sleeves and a closed back should be worn over personal clothing.[8] This provides a barrier against spills and contamination.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[8][11] A full-face shield should be worn when there is a significant risk of splashing.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[12]
-
Foot Protection: Disposable, water-resistant, and skid-resistant shoe covers must be worn over laboratory shoes.[8]
Donning and Doffing PPE Workflow
The following workflow ensures that PPE is worn and removed in a manner that prevents cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure risk.
Engineering Controls
-
All handling of solid N-(3-aminopropyl)furan-2-carboxamide hydrochloride must be conducted in a certified chemical fume hood to control airborne particles.[3][13]
-
Use process enclosures or glove boxes for highly sensitive operations or when handling larger quantities.[14]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a designated waste container.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Wash hands thoroughly with soap and water.[4][5]
Disposal Plan: Environmental Responsibility
Improper disposal of N-(3-aminopropyl)furan-2-carboxamide hydrochloride and its waste can lead to environmental contamination.[15]
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[15]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container compatible with organic solvents.[15]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Pathway
Never dispose of N-(3-aminopropyl)furan-2-carboxamide hydrochloride down the drain or in regular trash.[15] All waste must be disposed of through a licensed hazardous waste disposal contractor.[16] Due to the furan component, incineration at a licensed facility is the recommended disposal method.[16][17]
Caption: Waste disposal workflow for N-(3-aminopropyl)furan-2-carboxamide hydrochloride.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them several glasses of water to drink. Seek immediate medical attention.[3][7]
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
References
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PMC. (2017, June 8). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Retrieved from [Link]
-
AAPPTec. Safety Data Sheet: H-β-HAla-OH HCl. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
VelocityEHS. (2015, April 10). Safety with Salt – Sodium Chloride Safety Information. Retrieved from [Link]
-
Canada.ca. (2018, August 30). Risk Management Scope for Furan Compounds. Retrieved from [Link]
-
ECHA. Furan - Substance Information. Retrieved from [Link]
-
OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Patras. LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
UNMC HEROES. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. Retrieved from [Link]
-
NCBI. Furan Acute Exposure Guideline Levels. Retrieved from [Link]
Sources
- 1. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ucy.ac.cy [ucy.ac.cy]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. ehs.com [ehs.com]
- 12. gerpac.eu [gerpac.eu]
- 13. fishersci.com [fishersci.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
